2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-7-boronic acid pinacol ester 2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-7-boronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13651624
InChI: InChI=1S/C20H29BFNO4/c1-18(2,3)25-17(24)23-9-8-15-13(12-23)10-14(11-16(15)22)21-26-19(4,5)20(6,7)27-21/h10-11H,8-9,12H2,1-7H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCN(C3)C(=O)OC(C)(C)C)C(=C2)F
Molecular Formula: C20H29BFNO4
Molecular Weight: 377.3 g/mol

2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-7-boronic acid pinacol ester

CAS No.:

Cat. No.: VC13651624

Molecular Formula: C20H29BFNO4

Molecular Weight: 377.3 g/mol

* For research use only. Not for human or veterinary use.

2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-7-boronic acid pinacol ester -

Specification

Molecular Formula C20H29BFNO4
Molecular Weight 377.3 g/mol
IUPAC Name tert-butyl 5-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Standard InChI InChI=1S/C20H29BFNO4/c1-18(2,3)25-17(24)23-9-8-15-13(12-23)10-14(11-16(15)22)21-26-19(4,5)20(6,7)27-21/h10-11H,8-9,12H2,1-7H3
Standard InChI Key SKUHJTNBBQQNPD-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCN(C3)C(=O)OC(C)(C)C)C(=C2)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCN(C3)C(=O)OC(C)(C)C)C(=C2)F

Introduction

Structural and Molecular Characteristics

Core Scaffold and Functional Groups

The compound’s structure integrates three key components:

  • A tetrahydroisoquinoline backbone that provides rigidity and aromatic character.

  • A Boc-protected secondary amine at the 2-position, which enhances stability during synthetic manipulations.

  • A boronic acid pinacol ester at the 7-position, enabling participation in Suzuki-Miyaura cross-coupling reactions.

The fluorine atom at the 5-position introduces electronic effects that modulate reactivity and influence intermolecular interactions .

Molecular Properties

Key molecular data are summarized below:

PropertyValueSource
Molecular FormulaC₂₀H₂₉BFNO₄
Molecular Weight377.3 g/mol
IUPAC Nametert-butyl 5-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCN(C3)C(=O)OC(C)(C)C)C(=C2)F
PubChem CID135393180

Synthetic Pathways

Stepwise Synthesis Overview

The synthesis of this compound typically follows a multi-step sequence:

  • Tetrahydroisoquinoline Formation: Cyclization of phenethylamine derivatives yields the tetrahydroisoquinoline core.

  • Boc Protection: The secondary amine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

  • Fluorination: Electrophilic fluorination at the 5-position is achieved using reagents like Selectfluor®.

  • Boronic Ester Installation: A palladium-catalyzed Miyaura borylation introduces the pinacol boronic ester at the 7-position .

Key Challenges

  • Regioselectivity: Ensuring precise fluorination and borylation at the 5- and 7-positions requires optimized reaction conditions.

  • Stability: The Boc group must remain intact during subsequent steps, necessitating mild deprotection alternatives if further functionalization is needed .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a boronic acid pinacol ester, this compound serves as a nucleophilic partner in palladium-catalyzed couplings with aryl halides. For example, it has been employed to synthesize fluorinated isoquinoline derivatives for kinase inhibitor development .

Medicinal Chemistry

Fluorine’s electronegativity and boron’s versatility make this compound valuable in drug design:

  • Protease Inhibitors: Boronic acids form reversible covalent bonds with serine residues in proteases.

  • PET Imaging: Fluorine-18 analogs could be radiolabeled for positron emission tomography .

Recent Research Developments

Transition-Metal-Free Borylation

While traditional methods rely on palladium catalysts, recent advances in base-mediated borylation (e.g., using (dimethylphenylsilyl)boronic acid pinacol ester) suggest potential alternatives to reduce metal contamination in pharmaceuticals .

Stability Studies

Investigations into the hydrolytic stability of the pinacol ester under physiological conditions are ongoing, with implications for prodrug design .

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